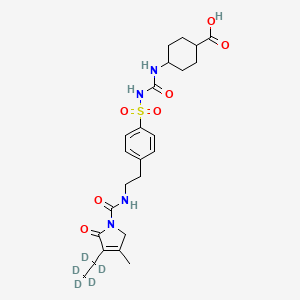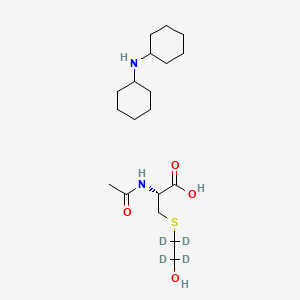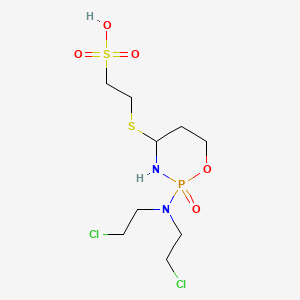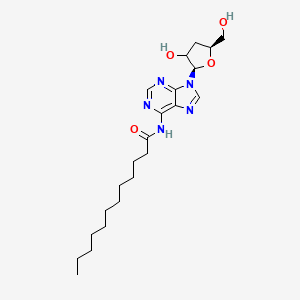
N6-ラウロイルコルジセピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Lauroyl Cordycepin: is a derivative of cordycepin, which is a natural compound found in the fungus Cordyceps militaris. This compound is known for its potential therapeutic properties, including antitumor, antiviral, and immunomodulatory effects. N6-Lauroyl Cordycepin is specifically modified at the N6 position with a lauroyl group, enhancing its biological activity and stability.
科学的研究の応用
N6-Lauroyl Cordycepin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and autophagy.
Medicine: Explored for its potential as an antitumor and antiviral agent. It has shown promise in inhibiting the growth of various cancer cells and viruses.
Industry: Utilized in the development of pharmaceuticals and as a bioactive ingredient in health supplements
作用機序
Target of Action
The primary target of N6-Lauroyl Cordycepin is adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and its inhibition can lead to increased levels of adenosine and deoxyadenosine, which in turn can have various effects on cellular processes .
Mode of Action
N6-Lauroyl Cordycepin interacts with its target by inhibiting the activity of adenosine deaminase . This inhibition leads to an increase in the levels of adenosine and deoxyadenosine in the cell . Furthermore, cordycepin associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .
Biochemical Pathways
The predominant hypothesis suggests that cordycepin undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into various biochemical pathways .
Pharmacokinetics
Understanding the pharmacokinetics of cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .
Result of Action
The molecular and cellular effects of N6-Lauroyl Cordycepin’s action are diverse. It has been shown to inhibit tumour growth by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumour invasion and metastasis . Additionally, it modulates the immune response within the tumour microenvironment .
生化学分析
Biochemical Properties
N6-Lauroyl Cordycepin is an adenosine deaminase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been found to inhibit the biosynthesis of nucleic acids in cells . This interaction with nucleic acid metabolism can have profound effects on cellular processes.
Cellular Effects
N6-Lauroyl Cordycepin has been found to have significant effects on various types of cells and cellular processes. It directly inhibits tumors not only by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis but also modulates the immune response within the tumor microenvironment . It also consistently represses cell migration and cellular inflammation .
Molecular Mechanism
The molecular mechanism of action of N6-Lauroyl Cordycepin involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to down-regulate the expression of Bcl-2 protein and up-regulate the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-Lauroyl Cordycepin change over time. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its potent inhibitory effects on cell survival and proliferation
Dosage Effects in Animal Models
In animal models, the effects of N6-Lauroyl Cordycepin vary with different dosages. For instance, it has been found to exhibit up to 3-fold antibacterial effect against Helicobacter pylori in vivo
Metabolic Pathways
N6-Lauroyl Cordycepin is involved in various metabolic pathways. It has been found to function as an agonist of the AMPK pathway, inhibiting the expression of key enzyme genes in the gluconeogenesis pathway . This interaction with metabolic pathways can have significant effects on metabolic flux or metabolite levels.
Transport and Distribution
N6-Lauroyl Cordycepin is transported and distributed within cells and tissues. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels
Subcellular Localization
It is speculated that most m 6 A regulatory proteins, including N6-Lauroyl Cordycepin, are located in the nucleus
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of N6-Lauroyl Cordycepin typically begins with cordycepin, which can be derived from adenosine.
Protection of Hydroxyl Groups: The hydroxyl groups of cordycepin are protected using triphenylmethyl chloride in the presence of a base such as pyridine.
Lauroylation: The protected cordycepin is then reacted with lauroyl chloride in the presence of a base like triethylamine to introduce the lauroyl group at the N6 position.
Deprotection: The final step involves the removal of the protecting groups using an acid such as trifluoroacetic acid to yield N6-Lauroyl Cordycepin.
Industrial Production Methods: Industrial production of N6-Lauroyl Cordycepin involves optimizing the above synthetic route for large-scale synthesis. This includes using efficient purification techniques such as column chromatography and recrystallization to obtain high-purity product .
化学反応の分析
Types of Reactions:
Oxidation: N6-Lauroyl Cordycepin can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the lauroyl group, potentially converting it to a hydroxyl group.
Substitution: The lauroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides in the presence of a base like triethylamine are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of N6-Lauroyl Cordycepin.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Various acyl-substituted derivatives
類似化合物との比較
Cordycepin: The parent compound, known for its antitumor and antiviral properties.
N6-(2-Hydroxyethyl)-Adenosine: Another derivative with similar biological activities.
Adenosine: A naturally occurring nucleoside with various physiological roles.
Uniqueness of N6-Lauroyl Cordycepin: N6-Lauroyl Cordycepin is unique due to its enhanced stability and biological activity compared to cordycepin. The lauroyl group at the N6 position increases its lipophilicity, allowing better cellular uptake and prolonged activity .
特性
CAS番号 |
77378-06-4 |
|---|---|
分子式 |
C22H35N5O4 |
分子量 |
433.5 g/mol |
IUPAC名 |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide |
InChI |
InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1 |
InChIキー |
SMLBNGQUSUEUEO-GSHUGGBRSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
異性体SMILES |
CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
同義語 |
3’-Deoxy-N-(1-oxododecyl)adenosine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


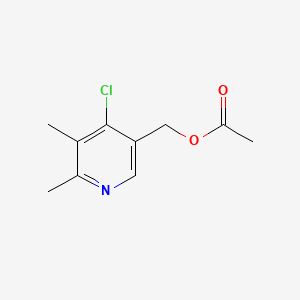
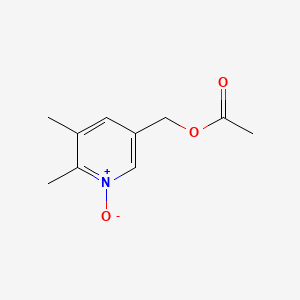

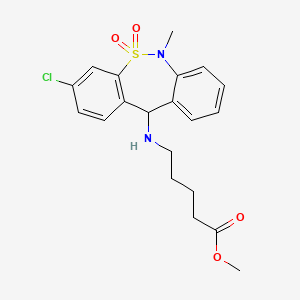

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
